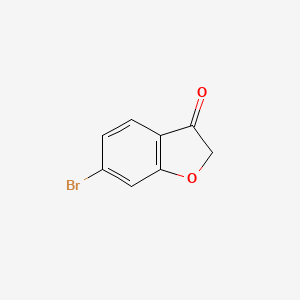

6-Bromobenzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEHZCSKQCWMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657265 | |

| Record name | 6-Bromo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201809-69-0 | |

| Record name | 6-Bromo-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromobenzofuran-3(2H)-one: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromobenzofuran-3(2H)-one (CAS No: 201809-69-0), a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, provides an expert-elucidated, field-proven synthetic protocol via intramolecular Friedel-Crafts acylation, and outlines rigorous methods for its characterization and quality control. A significant focus is placed on its application as a foundational scaffold in the synthesis of novel kinase inhibitors, particularly targeting Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2), a protein of interest in diabetes and autoimmune disease research. This guide is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering both theoretical grounding and actionable experimental methodologies.

Introduction: The Strategic Importance of the Benzofuranone Scaffold

The benzofuranone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds. Its rigid, planar structure and the presence of a reactive ketone and an ether linkage provide a versatile platform for structural elaboration. The introduction of a bromine atom at the 6-position, yielding this compound, significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the strategic introduction of diverse functional groups and the construction of complex molecular architectures. This guide focuses on the synthesis, properties, and strategic application of this valuable intermediate in the context of modern drug discovery.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is foundational to its effective use in a laboratory setting. All quantitative data are summarized for clarity and rapid reference.

Key Properties

| Property | Value | Source |

| CAS Number | 201809-69-0 | [1] |

| Molecular Formula | C₈H₅BrO₂ | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| IUPAC Name | 6-bromo-1-benzofuran-3-one | [1] |

| Boiling Point | 319.5 °C at 760 mmHg | [1] |

| Density | 1.742 g/cm³ | [1] |

| Flash Point | 147 °C | [1] |

| Synonyms | 6-Bromo-3(2H)-benzofuranone, 6-Bromo-2H-benzofuran-3-one | [1] |

Safety and Handling

This compound is associated with specific hazards that necessitate careful handling in a controlled laboratory environment.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].

-

Precautionary Measures : Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Mechanistic Approach

The most reliable and scalable synthesis of this compound is achieved through a two-step process commencing from commercially available 4-bromophenol. This route involves an initial Williamson ether synthesis to form an intermediate phenoxyacetic acid, followed by an intramolecular Friedel-Crafts acylation to construct the benzofuranone ring system.

Synthetic Workflow

The overall transformation is depicted below. This pathway is chosen for its high efficiency, use of readily available reagents, and robust, scalable nature.

Sources

Introduction: The Role of 6-Bromobenzofuran-3(2H)-one in Modern Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromobenzofuran-3(2H)-one

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a functionalized benzofuranone scaffold, it serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The strategic placement of the bromine atom on the aromatic ring, combined with the reactive ketone functionality, provides synthetic chemists with multiple avenues for molecular elaboration. This guide offers a comprehensive overview of its core physicochemical properties, analytical characterization, and handling protocols, designed for researchers, scientists, and drug development professionals who utilize such building blocks to pioneer new discoveries.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of any chemical study. This compound is uniquely identified by its CAS Number, and its structure is defined by the fusion of a brominated benzene ring with a dihydrofuranone ring.

-

IUPAC Name: 6-bromo-1-benzofuran-3(2H)-one

-

Synonyms: 6-bromo-3(2H)-benzofuranone, 6-bromocoumaran-3-one[1][2]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

| Property | Value | Source(s) | Significance for Researchers |

| Appearance | Typically an off-white to yellow solid | [6] | Provides a first-pass quality check. Color deviations may indicate impurities. |

| Melting Point | Not consistently reported; must be determined experimentally. | [3] | A sharp melting point range is a key indicator of purity. Broad ranges suggest impurities. |

| Boiling Point | ~319.5 °C at 760 mmHg | [3][7] | Useful for purification by vacuum distillation, though high temperature suggests potential for decomposition. |

| Density | ~1.742 g/cm³ | [3] | Important for solvent selection and for calculations involving mass-to-volume conversions. |

| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Ethanol). | [6] | Critical for selecting appropriate solvents for reactions, chromatography, and spectroscopic analysis. |

Spectroscopic Data Analysis: A Fingerprint of the Molecule

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of this compound. While reference spectra are not always publicly available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, the expected signals are:

-

A singlet for the two methylene protons (–CH₂–) adjacent to the carbonyl group, likely appearing in the range of 4.5-5.0 ppm.

-

Three signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the brominated benzene ring. The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling with each other.

-

-

¹³C NMR: This analysis reveals the number and type of carbon atoms. Eight distinct signals are expected:

-

A signal for the carbonyl carbon (C=O) in the downfield region, typically >190 ppm.

-

Six signals in the aromatic/vinylic region (110-160 ppm).

-

One signal for the aliphatic methylene carbon (–CH₂–), typically in the range of 70-80 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Strong, sharp absorption band around 1710-1730 cm⁻¹ , characteristic of the C=O (ketone) stretch.

-

Absorption bands in the 1200-1300 cm⁻¹ region, corresponding to the C-O-C (ether) stretching vibrations.

-

Bands in the 1450-1600 cm⁻¹ range, indicating C=C stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule.

-

The electron ionization (EI-MS) spectrum should show a molecular ion peak (M⁺).

-

A crucial feature will be the isotopic pattern characteristic of a monobrominated compound: two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2). This provides definitive evidence for the presence of a single bromine atom.[8]

Reactivity, Stability, and Handling

Understanding the reactivity and stability of this compound is essential for its safe storage and successful application in synthesis.

-

Reactivity: The molecule possesses three key reactive sites:

-

The Ketone: The carbonyl group can undergo nucleophilic addition and condensation reactions.

-

The Methylene Group: The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate, which is a powerful nucleophile.

-

The Aryl Bromide: The carbon-bromine bond can participate in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

-

Stability and Storage: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[10]

Safety and Hazard Information

Based on available safety data, this compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [3][11]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a foundational building block. The benzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[12] Researchers leverage this intermediate for:

-

Synthesis of Novel Bioactive Compounds: By modifying the ketone, methylene, and aryl bromide sites, a diverse library of compounds can be generated for screening in drug discovery programs.

-

Fragment-Based Drug Design: It can be used as a starting fragment for developing inhibitors of various enzymes and receptors.

-

Development of Agrochemicals: The benzofuranone structure is also explored in the synthesis of new pesticides and herbicides.[6]

Standard Protocol for Analytical Characterization

To ensure the quality and identity of a supplied sample of this compound, a systematic analytical workflow is essential.

Sources

- 1. This compound | 201809-69-0 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. americanelements.com [americanelements.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. guidechem.com [guidechem.com]

- 8. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 54450-20-3|5-Bromobenzofuran-3(2H)-one|BLD Pharm [bldpharm.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Bromobenzofuran-3(2H)-one: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-Bromobenzofuran-3(2H)-one, a key heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary starting materials and the critical chemical transformations involved in the synthesis of this valuable compound. Emphasis is placed on the causality behind experimental choices, ensuring that the described protocols are not merely procedural but also instructive. This guide delves into the prevalent and efficient synthetic strategies, underpinned by mechanistic insights and supported by authoritative references. Detailed, step-by-step experimental protocols for the key reactions are provided, alongside data summaries and visual representations of the synthetic pathways to facilitate a deeper understanding and practical application of the discussed methodologies.

Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold

The benzofuran-3(2H)-one core is a privileged heterocyclic motif found in a plethora of biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom at the 6-position of the benzofuran-3(2H)-one skeleton modulates the electronic and lipophilic properties of the molecule, often enhancing its biological efficacy and providing a handle for further chemical modifications through cross-coupling reactions. Consequently, the development of robust and scalable synthetic routes to this compound is of paramount importance for advancing drug discovery programs.

This guide will focus on the most direct and widely employed synthetic strategy, which commences from readily available starting materials and proceeds through well-established chemical transformations.

Primary Synthetic Pathway: From 4-Bromophenol to this compound

The most common and economically viable synthesis of this compound initiates with 4-bromophenol. This two-step sequence involves an initial etherification followed by an intramolecular Friedel-Crafts acylation.

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 2-(4-Bromophenoxy)acetic acid via Williamson Ether Synthesis

The initial step involves the formation of an ether linkage between 4-bromophenol and an acetic acid derivative. This reaction, a classic Williamson ether synthesis, is typically achieved by reacting the phenoxide of 4-bromophenol with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.

Causality of Experimental Choices:

-

Choice of Base: A strong base, such as sodium hydroxide or potassium carbonate, is essential to deprotonate the phenolic hydroxyl group of 4-bromophenol, forming the more nucleophilic phenoxide ion. The choice between these bases often depends on factors like solubility and cost.

-

Choice of α-Haloacetic Acid: Both chloroacetic acid and bromoacetic acid can be used. Bromoacetic acid is generally more reactive than chloroacetic acid, which may lead to shorter reaction times or milder reaction conditions. However, chloroacetic acid is often more cost-effective for large-scale synthesis.

-

Solvent: Water is a common solvent for this reaction, especially when using inorganic bases like sodium hydroxide, as it readily dissolves the reactants. Organic solvents like acetone or DMF can also be employed, particularly with bases like potassium carbonate.

Experimental Protocol: Synthesis of 2-(4-Bromophenoxy)acetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

-

Addition of Haloacetic Acid: To the resulting solution, add a solution of chloroacetic acid (1.0 eq) in water.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., concentrated HCl) to a pH of approximately 1-2. The desired 2-(4-bromophenoxy)acetic acid will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary: Synthesis of 2-(4-Bromophenoxy)acetic acid

| Parameter | Value |

| Starting Material | 4-Bromophenol |

| Reagents | Chloroacetic acid, Sodium hydroxide |

| Solvent | Water |

| Reaction Temperature | 100 °C (Reflux) |

| Typical Yield | 85-95% |

| Purity | >98% after recrystallization |

Step 2: Intramolecular Friedel-Crafts Acylation to this compound

The second and final step is the intramolecular cyclization of 2-(4-bromophenoxy)acetic acid to form the benzofuranone ring system. This is an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[1][2] The reaction is typically promoted by strong acids that can act as both a catalyst and a dehydrating agent. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are the most commonly employed reagents for this transformation.[3][4][5]

Causality of Experimental Choices:

-

Choice of Cyclizing Agent:

-

Polyphosphoric Acid (PPA): PPA is a viscous polymeric acid that is highly effective for intramolecular acylations.[3][5] It acts by activating the carboxylic acid group, facilitating the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. The high viscosity of PPA can sometimes pose challenges in stirring and work-up, especially on a large scale.

-

Eaton's Reagent: This reagent is a solution of phosphorus pentoxide in methanesulfonic acid and is often considered a more user-friendly alternative to PPA due to its lower viscosity. It serves the same purpose of promoting the formation of the acylium ion.

-

-

Reaction Temperature: The reaction typically requires heating to facilitate the cyclization. The optimal temperature depends on the reactivity of the substrate and the chosen cyclizing agent, but it generally ranges from 60 to 100 °C.

-

Reaction Time: The reaction time can vary from a few hours to overnight, and it is crucial to monitor the reaction's progress by TLC to avoid the formation of byproducts due to prolonged exposure to strong acid and high temperatures.

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 2-(4-bromophenoxy)acetic acid (1.0 eq).

-

Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask.

-

Reaction Conditions: Heat the reaction mixture with stirring to 80-90 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the hot, viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Data Summary: Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-(4-Bromophenoxy)acetic acid |

| Reagent | Polyphosphoric Acid (PPA) |

| Reaction Temperature | 80-90 °C |

| Typical Yield | 70-85% |

| Purity | >99% after recrystallization |

Alternative Starting Materials and Synthetic Routes

While the pathway from 4-bromophenol is the most direct, other starting materials can be envisaged, although they may involve more steps or less readily available precursors.

-

From 2,4-Dibromophenol: An alternative route could start from 2,4-dibromophenol. The synthesis would involve the selective protection of the hydroxyl group, followed by a reaction to introduce the two-carbon side chain at the 1-position, and subsequent cyclization. This route is generally less efficient due to the additional steps and potential regioselectivity issues.

-

From 6-Hydroxybenzofuran-3(2H)-one: If 6-hydroxybenzofuran-3(2H)-one is available, a direct bromination could be a feasible final step.[6] However, this approach is dependent on the availability of the hydroxylated precursor, which itself is synthesized through a similar multi-step process.

Conclusion

The synthesis of this compound is most effectively and economically achieved through a two-step sequence starting from 4-bromophenol. This process, involving a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation, utilizes readily available reagents and well-understood reaction mechanisms. The choice of the cyclizing agent, either polyphosphoric acid or Eaton's reagent, is critical for the efficiency of the final ring-closing step. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently synthesize this important heterocyclic compound for applications in drug discovery and development.

References

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

- Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 581(1), 82-90.

-

Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. [Link]

- Zhu, R.-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(1), 123.

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

-

ResearchGate. Synthetic methods of benzofuran‐3(2H)‐ones. [Link]

- Mendoza, L., et al. (2023). Polyphosphoric Acid in Organic Synthesis.

-

Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]

-

CONICET. (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [Link]

-

CONICET. (2016). Microwave-Assisted Synthesis of 2‑Aryl-2-oxazolines, 5,6- Dihydro‑4H‑1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines. [Link]

Sources

- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ccsenet.org [ccsenet.org]

- 4. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Potent and Multifaceted Biological Activity of Brominated Benzofuranones: A Technical Guide for Drug Discovery

Introduction: The Emergence of Brominated Benzofuranones as a Privileged Scaffold in Medicinal Chemistry

Benzofuranones, heterocyclic compounds featuring fused benzene and furanone rings, represent a core structural motif in a multitude of biologically active natural products and synthetic molecules.[1][2] The introduction of bromine atoms into the benzofuranone scaffold dramatically influences its physicochemical properties, often leading to a significant enhancement of its biological activities.[3][4] These brominated derivatives have garnered substantial interest within the scientific community, demonstrating a broad spectrum of pharmacological effects, including potent antimicrobial, anticancer, and enzyme-inhibitory activities.[3][5][6] This guide provides an in-depth exploration of the biological activities of brominated benzofuranones, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential. We will explore both naturally occurring brominated furanones, initially discovered in marine organisms, and the expanding library of synthetic derivatives that offer promising avenues for drug development.[7][8]

Antimicrobial Activity: Disrupting Bacterial Communication and Biofilms

A significant area of research for brominated furanones lies in their ability to combat bacterial infections, not by killing the bacteria (bactericidal) or inhibiting their growth (bacteriostatic), but by interfering with their communication systems, a process known as quorum sensing (QS).[7][9]

Mechanism of Action: Quorum Sensing Inhibition

Structure-Activity Relationship (SAR) in Antimicrobial Activity

Studies on various synthetic and natural brominated furanones have revealed key structural features essential for their anti-biofilm and quorum sensing inhibitory activities:

-

Exocyclic Vinyl Bromide: This moiety is crucial for the covalent modification of target proteins like LuxS and is considered the most important structural element for non-toxic biofilm inhibition.[7][10]

-

Substituents on the Furanone Ring: The presence and nature of substituents on the furanone ring can influence the compound's activity and toxicity. For instance, a methyl substituent on the furanone ring can reduce the inhibitory effect on bacterial growth, making the compound a more specific anti-biofilm agent.[11]

-

Bromo Substituents on the Benzofuran Ring: In synthetic benzofuran derivatives, the position and number of bromine atoms on the benzofuran and associated phenyl rings significantly impact antibacterial activity. For example, compounds with two bromo substituents at the C-5 position of the benzofuran and the C-4 position of a phenyl ring have shown excellent antibacterial activity against a range of bacterial strains.[1]

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a standard method for assessing the ability of brominated benzofuranones to inhibit biofilm formation.

Materials:

-

96-well polystyrene microtiter plates

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

-

Brominated benzofuranone compounds dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

-

Compound Addition: Add serial dilutions of the brominated benzofuranone compounds to the wells of the 96-well plate. Include a solvent control (e.g., DMSO) and a negative control (medium only).

-

Inoculation: Add the diluted bacterial culture to each well.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

-

Planktonic Cell Removal: Carefully discard the medium and planktonic (free-floating) cells from each well. Wash the wells gently with PBS to remove any remaining non-adherent bacteria.

-

Biofilm Staining: Add the 0.1% Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the Crystal Violet solution and wash the wells thoroughly with water to remove excess stain.

-

Drying: Allow the plate to air dry completely.

-

Solubilization of Stain: Add 30% acetic acid to each well to solubilize the Crystal Violet that has stained the adherent biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

Data Analysis:

Calculate the percentage of biofilm inhibition for each compound concentration compared to the solvent control. The IC50 value (the concentration at which 50% of biofilm formation is inhibited) can be determined by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: A Multi-pronged Attack on Malignant Cells

Brominated benzofuranones have emerged as a promising class of compounds with significant cytotoxic activity against a variety of cancer cell lines.[3][4][12] Their anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest.[5][12]

Mechanism of Action in Cancer Cells

The precise mechanisms by which brominated benzofuranones exert their anticancer effects are still under investigation, but several key pathways have been implicated:

-

Induction of Apoptosis: Many brominated benzofuran derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[13] This can occur through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.[13]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[5] The arrest can occur at different phases of the cell cycle, such as G2/M, depending on the specific compound and cancer cell line.[5][12]

-

Enzyme Inhibition: Some benzofuran derivatives act as inhibitors of crucial enzymes involved in cancer cell signaling and proliferation, such as mTOR (mammalian target of rapamycin) and protein tyrosine phosphatases (PTPs).[1][14]

-

Tubulin Polymerization Inhibition: Certain benzofuran analogues have been identified as inhibitors of tubulin polymerization, disrupting the formation of microtubules which are essential for cell division.[4][13]

Structure-Activity Relationship (SAR) in Anticancer Activity

The position and nature of substituents on the benzofuranone core are critical determinants of cytotoxic activity:[3][4]

-

Halogenation: The introduction of bromine, chlorine, or fluorine atoms into the benzofuran ring consistently results in a significant increase in anticancer activities.[3][4] This is likely due to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.[4]

-

Position of Bromine: The location of the bromine atom is crucial. For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been shown to possess remarkable cytotoxic activity against leukemia cells.[3][4]

-

Hybrid Molecules: Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, and piperazines, have emerged as potent cytotoxic agents.[3][4]

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several brominated benzofuran derivatives against various cancer cell lines, highlighting the impact of different substitutions on their cytotoxic efficacy.

| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1 | [3][4] |

| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [12][15] |

| MCC1019 | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [15] |

| Compounds 6 and 8 | Brominated derivatives | K562 (chronic myelogenous leukemia) | Selective action, IC50 for compound 6 is 3.83 | [13][15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Brominated benzofuranone compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with various concentrations of the brominated benzofuranone compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

Brominated benzofuranones represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their multifaceted biological activities, including potent antimicrobial and anticancer effects, stem from their unique chemical structures and their ability to interact with key biological targets. The structure-activity relationship studies have provided valuable insights for the rational design of new derivatives with enhanced potency and selectivity. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of these compounds.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular targets and signaling pathways affected by brominated benzofuranones in both microbial and cancer cells.

-

Lead Optimization: The synthesis and evaluation of new analogues with improved pharmacokinetic and pharmacodynamic properties are crucial for translating these promising compounds into clinical candidates.

-

In Vivo Efficacy and Safety: Rigorous preclinical testing in animal models is necessary to assess the in vivo efficacy, toxicity, and overall therapeutic potential of lead compounds.

-

Combination Therapies: Investigating the synergistic effects of brominated benzofuranones with existing antibiotics or anticancer drugs could lead to more effective treatment strategies and help combat drug resistance.

The continued exploration of brominated benzofuranones holds great promise for the development of novel therapeutics to address pressing medical needs in infectious diseases and oncology.

References

-

Zhu, J., & Pei, D. (2009). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. ACS Chemical Biology, 4(6), 483-488. Available from: [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Chemistry International, 1(3), 126-136. Available from: [Link]

-

Ren, D., et al. (2012). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm, 3(6), 687-693. Available from: [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2198. Available from: [Link]

-

Janssens, J. C. A., et al. (2007). Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli. Bioorganic & Medicinal Chemistry Letters, 17(6), 1663-1666. Available from: [Link]

-

Napiórkowska, M., et al. (2020). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 25(22), 5431. Available from: [Link]

-

Cieślak, M., et al. (2010). Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. Acta Poloniae Pharmaceutica - Drug Research, 67(2), 133-138. Available from: [Link]

-

Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2198. Available from: [Link]

-

Ríos-Guevara, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5133. Available from: [Link]

-

Liu, H., et al. (2013). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry Letters, 23(1), 162-165. Available from: [Link]

-

Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648. Available from: [Link] Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648. Available from: [Link] Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648. Available from: [Link] Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648. Available from: [Link] Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648. Available from: [Link]

-

Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12053-12080. Available from: [Link]

-

Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 794. Available from: [Link]

-

Defoirdt, T., et al. (2006). Quorum Sensing-Disrupting Brominated Furanones Protect the Gnotobiotic Brine Shrimp Artemia franciscana from Pathogenic Vibrio harveyi, Vibrio campbellii, and Vibrio parahaemolyticus Isolates. Applied and Environmental Microbiology, 72(9), 6419-6423. Available from: [Link]

-

Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648. Available from: [Link]

-

Asif, M. (2015). Benzofurans: A new profile of biological activities. ResearchGate. Available from: [Link]

-

Singh, V., et al. (2023). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. ResearchGate. Available from: [Link]

-

Napiórkowska, M., et al. (2023). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. ResearchGate. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available from: [Link]

-

Defoirdt, T., et al. (2006). Quorum Sensing-Disrupting Brominated Furanones Protect the Gnotobiotic Brine Shrimp Artemia franciscana from Pathogenic Vibrio h. Vlaams Instituut voor de Zee. Available from: [Link]

-

Gürsoy, E. A., et al. (2016). Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. Journal of Chemistry. Available from: [Link]

-

Harish Kumar, D. R., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link]

-

Koca, M., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(13), 5133. Available from: [Link]

-

M, S. K., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Pharmaceutical Negative Results, 14(3), 1-10. Available from: [Link]

-

Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Semantic Scholar. Available from: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28034-28059. Available from: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Semantic Scholar. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12053-12080. Available from: [Link]

-

Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28034-28059. Available from: [Link]

-

McGarry, D. G., et al. (1999). Benzofuran based PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 7(6), 1131-1139. Available from: [Link]

-

Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 221, 113501. Available from: [Link]

-

Wang, Y., et al. (2015). Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 999-1005. Available from: [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Synthesis and Ascendant Role of 6-Bromobenzofuran-3(2H)-one in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzofuran-3(2H)-one scaffold has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. Among its halogenated derivatives, 6-Bromobenzofuran-3(2H)-one has garnered significant attention as a versatile building block in the synthesis of complex bioactive molecules. Its strategic importance lies in the unique combination of the reactive benzofuranone core and the synthetically malleable carbon-bromine bond, which allows for a wide array of chemical modifications. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, with a particular focus on its application in the development of novel therapeutics.

The Genesis of a Key Intermediate: A Historical Perspective

While the precise first synthesis of this compound is not extensively documented in a singular, seminal publication, its discovery is intrinsically linked to the broader exploration of benzofuranone chemistry. The foundational synthesis of the parent compound, benzofuran-3(2H)-one (also known as 3-coumaranone), dates back to the late 19th and early 20th centuries. Early methods focused on the intramolecular cyclization of phenoxyacetic acid derivatives.

The introduction of a bromine atom at the 6-position was a logical progression in the field of medicinal chemistry, driven by the need for chemical handles to facilitate the synthesis of diverse compound libraries for biological screening. Bromine's ability to participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, makes it an invaluable tool for introducing molecular complexity. The development of synthetic routes to this compound was therefore a critical step in unlocking the full potential of the benzofuranone scaffold in drug discovery programs.

The Cornerstone of Synthesis: Intramolecular Friedel-Crafts Acylation

The most prevalent and industrially scalable method for the synthesis of this compound relies on the intramolecular Friedel-Crafts acylation of a corresponding phenoxyacetic acid precursor. This classical yet robust reaction provides a direct and efficient means to construct the bicyclic ring system.

Synthetic Pathway Overview

The synthesis commences with the readily available starting materials, 4-bromophenol and chloroacetic acid.

Figure 1: General synthetic scheme for this compound.

Causality Behind Experimental Choices:

-

Williamson Ether Synthesis: The initial step involves a classic Williamson ether synthesis. The phenolic proton of 4-bromophenol is acidic and is readily deprotonated by a base, typically sodium hydroxide, to form the corresponding phenoxide. This potent nucleophile then displaces the chloride from chloroacetic acid in an SN2 reaction to yield 2-(4-bromophenoxy)acetic acid. The choice of a strong base is crucial to ensure complete deprotonation of the phenol, driving the reaction to completion.

-

Intramolecular Friedel-Crafts Acylation: The key ring-closing step is an intramolecular Friedel-Crafts acylation. The carboxylic acid of 2-(4-bromophenoxy)acetic acid is first activated to a more reactive species, typically an acyl chloride, by treatment with a reagent like thionyl chloride or oxalyl chloride. This in situ generated acyl chloride then undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The electron-donating nature of the ether oxygen directs the acylation to the ortho position, leading to the formation of the desired five-membered ring of this compound. The use of a strong Lewis acid is essential to polarize the C-Cl bond of the acyl chloride, generating a highly electrophilic acylium ion intermediate that is susceptible to attack by the aromatic ring.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Bromophenol

-

Chloroacetic acid

-

Sodium hydroxide

-

Thionyl chloride (SOCl2)

-

Aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4)

-

Organic solvents (e.g., diethyl ether, ethyl acetate)

Step 1: Synthesis of 2-(4-Bromophenoxy)acetic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

-

To this solution, add a solution of chloroacetic acid (1.1 eq) in water.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a white precipitate forms.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford 2-(4-bromophenoxy)acetic acid as a white solid.

Step 2: Synthesis of this compound

-

Suspend 2-(4-bromophenoxy)acetic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 eq) in DCM at 0 °C.

-

Add the solution of the in situ generated acyl chloride dropwise to the AlCl3 suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 201809-69-0 |

| Molecular Formula | C8H5BrO2 |

| Molecular Weight | 213.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 98-102 °C |

A Gateway to Novel Therapeutics: Applications in Drug Discovery

The true value of this compound is realized in its role as a versatile intermediate for the synthesis of a multitude of biologically active compounds. The presence of the bromine atom provides a key point for diversification through various cross-coupling reactions, while the ketone functionality allows for further modifications such as aldol condensations and reductive aminations.

Case Study: Development of DRAK2 Inhibitors for Diabetes Treatment

A significant application of the benzofuran-3(2H)-one scaffold is in the development of inhibitors for Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2).[1][2] DRAK2 is a serine/threonine kinase implicated in the apoptotic pathways of pancreatic β-cells, making it a promising therapeutic target for the treatment of diabetes.[1][2]

In a notable study, researchers identified a series of novel benzofuran-3(2H)-one derivatives as potent DRAK2 inhibitors.[1][2] The synthesis of these inhibitors often utilizes this compound as a key starting material.

Figure 2: General workflow for the synthesis of DRAK2 inhibitors from this compound.

Expert Insights into the Synthetic Strategy:

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, the bromine atom at the 6-position of the benzofuranone core serves as an excellent electrophilic partner for a wide range of arylboronic acids. This allows for the systematic introduction of diverse aromatic and heteroaromatic moieties, enabling a thorough exploration of the structure-activity relationship (SAR). The subsequent aldol condensation at the 2-position of the benzofuranone provides another avenue for diversification, leading to the generation of a library of potential DRAK2 inhibitors.

Other Therapeutic Arenas

Beyond DRAK2 inhibition, the benzofuran-3(2H)-one scaffold has been explored for its potential in targeting other kinases, such as Pim-1 kinase, which is implicated in various cancers.[3][4] The synthetic versatility of this compound makes it an attractive starting point for the development of inhibitors against a range of therapeutic targets.

Conclusion: A Building Block of Enduring Significance

This compound stands as a testament to the enduring power of fundamental organic synthesis in driving modern drug discovery. Its straightforward and scalable synthesis, coupled with its inherent reactivity and versatility, has solidified its position as a key intermediate in the quest for novel therapeutics. As our understanding of complex biological pathways continues to grow, the demand for such strategically designed building blocks will undoubtedly increase, ensuring that this compound remains a cornerstone of medicinal chemistry for years to come.

References

-

Wang, S., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. European Journal of Medicinal Chemistry, 130, 195-208. [Link][1][2]

-

King, K., & Campbell, N. (2021). Synthesis and Analysis of 3-Substituted Coumarins. Georgia Journal of Science, 79(2), 10. [Link]

-

Wang, S., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. PubMed, [Link][1][2]

-

Singh, P., & Kumar, A. (2017). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Advanced Research in Chemical Science, 4(9), 1-6. [Link]

-

Wang, S., et al. (2021). synthesis, characterization, and drak2 inhibitory activities of hydroxyaurone derivatives. HETEROCYCLES, 102(8), 1535. [Link]

-

Boumoud, T., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. Molbank, 2023(3), M1688. [Link]

-

Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]

-

Naguib, B. H., et al. (2018). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances, 8(72), 41334-41350. [Link]

-

Saternus, R., et al. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. The Journal of Organic Chemistry, 88(20), 14555-14566. [Link]

-

Patel, P. D., et al. (2018). Synthesis of a selective inhibitor for DRAK2 kinase. Open Lab Notebooks. [Link]

-

Krol, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1530. [Link]

- Google Patents. (1984). Process for the synthesis of 6-bromo-17,21-dihydroxy 3,11,20-trioxo-1,4-pregnadienes 17,21-diesters.

-

Wang, S., et al. (2017). Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis. Semantic Scholar. [Link]

-

Bharti, S. K., & Singh, S. K. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 172, 144-168. [Link]

-

Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. [Link]

-

Saternus, R., et al. (2023). Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. The Journal of Organic Chemistry, 88(20), 14555-14566. [Link]

-

Li, Y., et al. (2011). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7291-7294. [Link]

-

Desai, P., et al. (2008). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans. Journal of Industrial Microbiology & Biotechnology, 35(8), 901-906. [Link]

-

Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog. Retrieved from [Link]

- Google Patents. (1991).

-

Li, G., et al. (2021). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. Organic Letters, 23(17), 6828-6833. [Link]

-

MySkinRecipes. (n.d.). 4-Bromobenzofuran-3(2H)-one. Retrieved from [Link]

Sources

- 1. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - East China Normal University [pure.ecnu.edu.cn]

- 2. Discovery of benzofuran-3(2H)-one derivatives as novel DRAK2 inhibitors that protect islet β-cells from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromobenzofuran-3(2H)-one: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide:

Executive Summary

The benzofuran nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly valuable derivative, 6-Bromobenzofuran-3(2H)-one, and its analogs. The strategic placement of a bromine atom on this heterocyclic core transforms it into a highly versatile synthetic intermediate, unlocking pathways to novel and complex molecular architectures.[3] We will explore the synthesis of this scaffold, delve into its key chemical reactivities, and survey its proven applications in developing therapeutic agents, particularly in oncology and neuroprotection. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this powerful building block.

Chapter 1: The this compound Core

The Benzofuran-3(2H)-one Scaffold: A Privileged Structure

The benzofuran ring system, consisting of a benzene ring fused to a furan ring, is a structural motif found in numerous natural products and synthetic pharmaceuticals.[4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6] The benzofuran-3(2H)-one isomer, specifically, provides a unique combination of an aromatic system, a cyclic ether, and a ketone, offering multiple points for chemical modification and interaction with biological targets.

Physicochemical Properties of this compound

The introduction of a bromine atom at the C-6 position significantly influences the molecule's physical and chemical characteristics. This halogenation not only provides a reactive handle for further synthesis but also modulates properties like lipophilicity and electronic distribution, which can be critical for biological activity.

| Property | Value | Reference |

| CAS Number | 201809-69-0 | [7] |

| Molecular Formula | C₈H₅BrO₂ | [7] |

| Molecular Weight | 213.03 g/mol | [7][8] |

| Boiling Point | 319.5 °C (at 760 mmHg) | [7] |

| Density | 1.742 g/cm³ | [7] |

| Appearance | White to Off-White Solid | [9] |

| Synonyms | 6-Bromo-3(2H)-Benzofuranone; 6-Bromo-2H-Benzofuran-3-one | [7] |

Rationale for Bromination: A Gateway to Molecular Diversity

The carbon-bromine bond is a cornerstone of modern organic synthesis. Its reactivity in transition metal-catalyzed cross-coupling reactions allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3] By incorporating a bromine atom at the C-6 position, the benzofuran-3(2H)-one scaffold is primed for diversification, enabling chemists to systematically explore the structure-activity relationship (SAR) of its derivatives. This strategic functionalization is pivotal for optimizing lead compounds in drug discovery programs.

Chapter 2: Synthetic Strategies

General Approaches to the Benzofuran-3(2H)-one Core

The construction of the benzofuran-3(2H)-one core can be achieved through several elegant synthetic routes. Transition metal catalysis, particularly with rhodium and palladium, has enabled highly efficient cyclization and annulation reactions to build the heterocyclic system.

One powerful method involves the Rh(III)-catalyzed annulation of salicylaldehydes with cyclopropanols, which proceeds via a C-H/C-C functionalization cascade to yield the desired scaffold.[10] Other notable methods include palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) for creating sterically hindered derivatives and mercury-catalyzed additions to alkynes.[11][12]

Protocol: Rh(III)-Catalyzed Synthesis of a Benzofuran-3(2H)-one Derivative

This protocol is a representative example based on established literature for synthesizing the core ring system.[10]

Objective: To synthesize a substituted benzofuran-3(2H)-one from a salicylaldehyde and a cyclopropanol.

Materials:

-

4-Bromosalicylaldehyde (1.0 mmol)

-

1-Phenylcyclopropanol (1.2 mmol)

-

[RhCp*Cl₂]₂ (0.025 mmol, 5 mol% Rh)

-

AgSbF₆ (0.10 mmol, 10 mol%)

-

Cu(OAc)₂ (1.0 mmol)

-

Methanol (MeOH), anhydrous (5 mL)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation: Inside an inert atmosphere glovebox, add [RhCp*Cl₂]₂ (15.4 mg, 0.025 mmol) and AgSbF₆ (34.3 mg, 0.10 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Rationale: The silver salt acts as a halide scavenger to generate the active cationic Rh(III) catalyst in situ.

-

-

Reagent Addition: To the vial, add 4-Bromosalicylaldehyde (201 mg, 1.0 mmol), Cu(OAc)₂ (181 mg, 1.0 mmol), and anhydrous MeOH (5 mL).

-

Rationale: Cu(OAc)₂ serves as an oxidant required for the catalytic cycle. The bromo-substituted salicylaldehyde is chosen to directly yield a brominated precursor.

-

-

Initiation: Stir the mixture at room temperature for 5 minutes. Add 1-phenylcyclopropanol (161 mg, 1.2 mmol) to the reaction mixture.

-

Reaction: Seal the vial and heat the reaction mixture to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Re-dissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove insoluble metal salts.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound analog.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 3: Chemical Reactivity and Derivatization

The Dual Reactivity of the Core

The this compound scaffold offers two primary, orthogonal sites for chemical modification: the electrophilic carbonyl carbon at position C-3 and the C-6 bromine atom, which is amenable to cross-coupling. This dual reactivity allows for a modular and highly controlled approach to building molecular complexity.

// Invisible nodes for arrow origins/destinations node [shape=point, style=invis, width=0]; N1, N2;

// Position nodes N1 [pos="2.5,1.8!"]; N2 [pos="0.5,0.5!"];

// Draw arrows N1 -> "C6_Br" [label=" Palladium-Catalyzed\n Cross-Coupling\n (Suzuki, Heck, etc.)", fontcolor="#202124", fontsize=11, color="#4285F4"]; N2 -> "C3_O" [label="Nucleophilic Addition\nGrignard, Organolithium, etc.", fontcolor="#202124", fontsize=11];

// Invisible nodes for labeling reactive sites node [shape=plaintext, fontcolor="#EA4335", fontsize=12, style=filled, fillcolor=none]; C6_Br [pos="3.5,1.8!", label="C6-Br Bond"]; C3_O [pos="1.4,0.3!", label="C3-Carbonyl"]; } Caption: Key reactive sites on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling at C-6

The most powerful application of the 6-bromo substituent is its participation in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reacts with boronic acids/esters to form C-C bonds (biaryl structures).

-

Heck Coupling: Reacts with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds (alkynylated products).

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details a standard procedure for diversifying the this compound core.

Objective: To couple this compound with 4-methoxyphenylboronic acid.

Materials:

-

This compound (213 mg, 1.0 mmol)

-

4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (58 mg, 0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

-

Toluene (8 mL) and Water (2 mL)

-

Inert atmosphere supplies

Procedure:

-

Setup: To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.

-

Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Rationale: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure high reaction yield.

-

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄, followed by the degassed toluene and water.

-

Rationale: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium center.

-

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (hexane/ethyl acetate) to obtain the 6-(4-methoxyphenyl)benzofuran-3(2H)-one product.

Chapter 4: Pharmacological Significance and Therapeutic Applications

Derivatives of the benzofuran-3(2H)-one scaffold have demonstrated significant potential across multiple therapeutic areas. The ability to systematically modify the core via the strategies described above has led to the discovery of potent and selective inhibitors for various disease-relevant targets.

Case Study: Anticancer Agents

Halogenated benzofurans have shown selective toxicity towards cancer cells.[5] Research indicates that the presence of a bromine atom can enhance the cytotoxic activity of the parent compound.[5]

-

Pim-1 Kinase Inhibition: The Pim-1 kinase is a proto-oncogene often overexpressed in various cancers, making it an attractive therapeutic target. Novel benzofuran-2-carboxylic acids, structurally related to our core, have been developed as highly potent Pim-1 inhibitors.[13] The carboxylic acid and amino groups of these inhibitors form critical salt-bridge and hydrogen bond interactions within the kinase's active site.[13]

Case Study: Neuroprotective Agents

The benzofuran scaffold is also a promising starting point for agents targeting neurodegenerative diseases.

-

Alzheimer's Disease: An orally bioavailable benzofuran analog, MDR-1339, was developed as a potent inhibitor of β-amyloid (Aβ) aggregation.[6] In animal models of Alzheimer's disease, this compound reduced Aβ aggregates in the brain and improved learning and memory function.[6]

-

Ischemic Stroke: Isobenzofuran-1(3H)-one derivatives, close analogs of our core, were identified as selective inhibitors of the TREK-1 potassium channel.[14] Inhibition of TREK-1 is a neuroprotective strategy to prevent neuronal cell death after an ischemic event. The lead compound from this study significantly reduced brain injury in a mouse model of stroke.[14]

Case Study: DRAK2 Kinase Inhibition in Diabetes

Death-associated protein kinase 2 (DRAK2) is implicated in the apoptosis of pancreatic islet β-cells, a key event in the progression of diabetes. A series of benzofuran-3(2H)-one derivatives were discovered as novel DRAK2 inhibitors that effectively protect these vital cells from apoptosis.[15]

| Compound Class | Target | Biological Effect | Representative IC₅₀ | Reference |

| Benzofuran-3(2H)-ones | DRAK2 | Protects islet β-cells from apoptosis | ~1-5 µM | [15] |

| Isobenzofuran-1(3H)-ones | TREK-1 Channel | Neuroprotection in ischemic stroke | 0.81 µM | [14] |

| Benzofuran Analogs | β-Amyloid Aggregation | Anti-Alzheimer's potential | N/A (activity-based) | [6] |

| Benzofuran-2-carboxylates | Pim-1/Pim-2 Kinase | Anticancer activity | ~10-50 nM | [13] |

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its dual reactivity, combined with the well-documented biological relevance of the benzofuran core, provides a robust foundation for developing next-generation therapeutics. The synthetic protocols and derivatization strategies outlined in this guide demonstrate a clear and logical path from this core building block to complex, pharmacologically active molecules. Future research will undoubtedly continue to uncover new applications for this scaffold, particularly in the realms of targeted protein degradation (PROTACs), covalent inhibition, and the development of novel probes for chemical biology.

References

-

ChemBK. (2024). 6-Chlorobenzofuran-3(2H)-one. Link

-

Bednarczyk-Cwynar, B., Zaprutko, L., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1542. Link

-

AMERICAN ELEMENTS®. This compound. Link

-

ResearchGate. (2018). Synthetic methods of benzofuran-3(2H)-ones. Link

-

Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Link

-

ResearchGate. (2018). Biologically important benzofuran analogs. Link

-

ResearchGate. (2017). Synthesis of benzofuran-3(2H)-ones containing alternative substitution patterns. Link

-

Benchchem. 6-Bromobenzofuran-2(3H)-one. Link

-

Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. Link

-